



Application Note: Quantification of Chaetoglobosin C using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	chaetoglobosin C	
Cat. No.:	B1259569	Get Quote

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Introduction

Chaetoglobosin C is a cytochalasan alkaloid produced by various fungi, notably from the genus Chaetomium. As a mycotoxin, it exhibits significant biological activities, including cytotoxicity, which makes its accurate quantification crucial in various research and development fields, such as toxicology, natural product discovery, and quality control of agricultural products. This application note provides a detailed protocol for the quantification of chaetoglobosin C using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The described method is intended to serve as a robust guideline for researchers. While specific validation data for Chaetoglobosin C is not widely published, this document presents a comprehensive methodology and typical performance characteristics based on established analytical practices for related mycotoxins.

Experimental Protocols Sample Preparation (from Fungal Culture)

This protocol outlines the extraction of **chaetoglobosin C** from a fungal culture grown on a solid or in a liquid medium.

Reagents and Materials:



- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- Chloroform (HPLC grade)
- Anhydrous sodium sulfate
- Deionized water
- 0.45 μm syringe filters (PTFE or nylon)
- Rotary evaporator
- Centrifuge
- Glass vials

Procedure:

- Extraction from Solid Culture:
 - Harvest the fungal mycelium and the agar medium from the culture plate.
 - Homogenize the sample in a blender.
 - Extract the homogenized sample with ethyl acetate or methanol (e.g., 3 x 50 mL) with vigorous shaking for 30 minutes for each extraction.
 - Combine the organic extracts and filter through anhydrous sodium sulfate to remove any residual water.
- Extraction from Liquid Culture:
 - Separate the mycelium from the culture broth by filtration.
 - Extract the mycelium as described for the solid culture.



- Extract the culture filtrate separately with an equal volume of ethyl acetate three times in a separatory funnel.
- Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
- Concentration and Reconstitution:
 - Evaporate the solvent from the combined and dried organic extracts using a rotary evaporator at a temperature not exceeding 40°C.
 - Redissolve the dried extract in a known volume of methanol (e.g., 1-5 mL) to achieve a suitable concentration for HPLC analysis.
 - Centrifuge the reconstituted extract at 10,000 rpm for 10 minutes to pellet any insoluble material.
 - Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.

HPLC-UV Method for Quantification

Instrumentation:

 An Agilent 1100 or 1260 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength detector (VWD).

Chromatographic Conditions:



Parameter	Value
Column	Agilent Eclipse C8 (4.6 x 250 mm, 5 μm) or equivalent reversed-phase C8 or C18 column.
Mobile Phase	A gradient of Acetonitrile (A) and Water (B). A typical gradient could be: Start with 35% A, increasing to 80% A over 20 minutes.[1]
Flow Rate	1.0 mL/min.[1]
Injection Volume	10 - 20 μL
Column Temperature	40°C.[1]
Detection	UV detection at 220 nm or 254 nm. A photodiode array detector can be used to obtain the full UV spectrum for peak identification.

Preparation of Standard Solutions and Calibration

- Primary Stock Solution: Accurately weigh a known amount of pure chaetoglobosin C standard and dissolve it in methanol to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the primary stock solution with the mobile phase initial composition to cover the expected
 concentration range of the samples.
- Calibration Curve: Inject the working standard solutions into the HPLC system and record
 the peak areas. Construct a calibration curve by plotting the peak area against the
 concentration of chaetoglobosin C. The linearity of the calibration curve should be
 evaluated by the correlation coefficient (R²).

Data Presentation

The following tables summarize the typical quantitative data for a validated HPLC method for mycotoxin analysis. These values should be determined during the in-house validation of the



method for chaetoglobosin C.

Table 1: HPLC Method Validation Parameters

Parameter	Typical Acceptance Criteria
Linearity (R²)	> 0.995
Range	To be determined
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Accuracy (% Recovery)	80 - 120%
Precision (% RSD)	< 15%
Specificity	No interfering peaks at the retention time of the analyte

Table 2: Example Quantitative Data for Method Validation

Parameter	Value
Linearity Range	0.1 - 50 μg/mL
Correlation Coefficient (R²)	0.998
LOD	0.05 μg/mL
LOQ	0.15 μg/mL
Accuracy (at 3 concentration levels)	95.2 - 103.5%
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 10%

Note: The values presented in Table 2 are representative for a validated mycotoxin assay and should be experimentally determined for the specific **chaetoglobosin C** method.



Visualizations

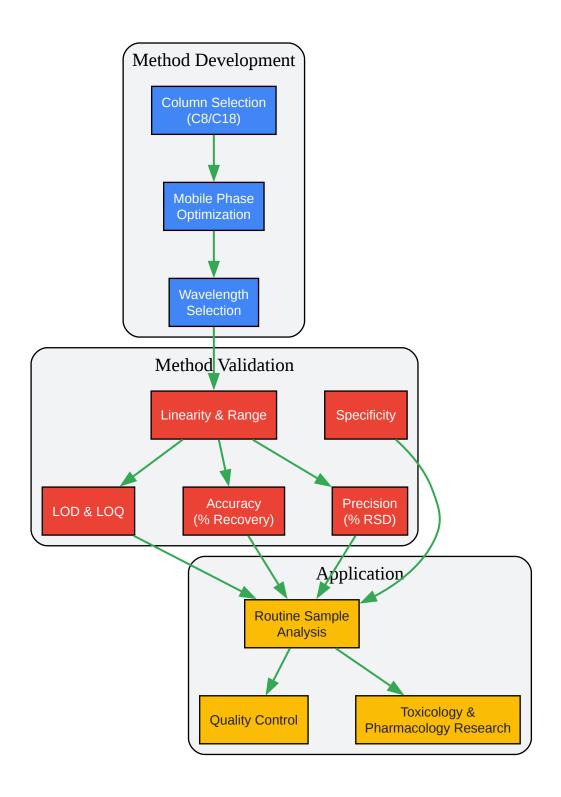
The following diagrams illustrate the key workflows in the quantification of **chaetoglobosin C**.



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Caption: Overall experimental workflow for the quantification of chaetoglobosin C.





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Caption: Logical relationship of HPLC method development, validation, and application.



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References

- 1. d-nb.info [d-nb.info]
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